molecular formula C6H13NO4Si B14259154 CID 18388493

CID 18388493

Katalognummer: B14259154
Molekulargewicht: 191.26 g/mol
InChI-Schlüssel: CFEOFDKDFQKZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as CID 18388493 is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 18388493 involves specific reaction conditions and reagents. The preparation methods typically include the use of protective groups and halogenated hydrocarbons, followed by C-H alkylation reactions under the influence of catalysts such as manganese and magnesium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification processes to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 18388493 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are facilitated by specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 18388493 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of CID 18388493 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 18388493 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 12345678: Known for its similar reactivity in oxidation reactions.

    CID 87654321: Shares common structural features but differs in its biological activity.

Highlighting Uniqueness

Its unique chemical structure allows for selective interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C6H13NO4Si

Molekulargewicht

191.26 g/mol

InChI

InChI=1S/C6H13NO4Si/c1-10-6(11-2)12-5-3-4-7(8)9/h6H,3-5H2,1-2H3

InChI-Schlüssel

CFEOFDKDFQKZJF-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]CCC[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.